Dimethyl 4-hydroxyisophthalate
Overview
Description
Dimethyl 4-hydroxyisophthalate is an organic compound with the molecular formula C10H10O5This compound is a white crystalline solid that is soluble in organic solvents such as ethanol, ether, and chloroform . It is commonly used in chemical synthesis and has various applications in different fields.
Scientific Research Applications
Dimethyl 4-hydroxyisophthalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of high-performance polymers, coatings, and plasticizers .
Safety and Hazards
Mechanism of Action
Target of Action
Dimethyl 4-hydroxyisophthalate is a methyl salicylate analogue The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
As a methyl salicylate analogue, it may share some of the properties of methyl salicylate, which is known to have analgesic and anti-inflammatory effects . .
Biochemical Pathways
It is known to be used as a building block in chemical synthesis
Pharmacokinetics
The compound has a molecular weight of 210.18 and a density of 1.284g/cm³ . It has a melting point of 97°C and a boiling point of 304.9°C at 760 mmHg . These properties may influence its bioavailability, but specific studies on its pharmacokinetics are lacking.
Result of Action
As a methyl salicylate analogue, it may have some analgesic and anti-inflammatory effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to avoid dust formation and to ensure adequate ventilation . It is also advised to avoid contact with skin and eyes and to use personal protective equipment . These precautions suggest that the compound’s action may be influenced by environmental conditions such as dust levels and ventilation.
Biochemical Analysis
Biochemical Properties
Dimethyl 4-hydroxyisophthalate plays a significant role in biochemical reactions, particularly in the synthesis of polymers and other organic compounds. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds in the compound. This interaction leads to the formation of 4-hydroxyisophthalic acid and methanol. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of specific enzymes and receptors. For example, it may inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins. This compound can also impact gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of enzymes, preventing substrate access and subsequent catalysis. This inhibition can lead to changes in cellular processes and metabolic pathways. Additionally, this compound can modulate gene expression by binding to transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity. Toxic or adverse effects, such as tissue damage and inflammation, have been observed at high doses, indicating a threshold effect for its safe use .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the degradation of aromatic compounds. It interacts with enzymes such as esterases and oxidases, which catalyze its conversion to 4-hydroxyisophthalic acid and other metabolites. These interactions can affect metabolic flux and the levels of various metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. This distribution can affect the compound’s activity and function within the cell .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the mitochondria and endoplasmic reticulum. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific locations within the cell. These localizations can impact the compound’s interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 4-hydroxyisophthalate can be synthesized through the esterification of 4-hydroxyisophthalic acid with methanol in the presence of a catalyst such as thionyl chloride. The reaction is typically carried out under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 4-hydroxyisophthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and bases are used for substitution reactions.
Major Products:
Oxidation: 4-Hydroxyisophthalic acid.
Reduction: 4-Hydroxyisophthalic alcohol.
Substitution: Various substituted esters depending on the reagents used.
Comparison with Similar Compounds
Methyl salicylate:
Dimethyl terephthalate: Similar ester compound but with different positioning of functional groups.
Dimethyl isophthalate: Similar ester compound but lacks the hydroxyl group
Uniqueness: Dimethyl 4-hydroxyisophthalate is unique due to the presence of both ester and hydroxyl functional groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
dimethyl 4-hydroxybenzene-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBUJVBOIXVVLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064075 | |
Record name | 1,3-Benzenedicarboxylic acid, 4-hydroxy-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5985-24-0 | |
Record name | 1,3-Benzenedicarboxylic acid, 4-hydroxy-, 1,3-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5985-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dimethyl 4-hydroxyisophthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005985240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5985-24-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109108 | |
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Record name | 1,3-Benzenedicarboxylic acid, 4-hydroxy-, 1,3-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenedicarboxylic acid, 4-hydroxy-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl 4-hydroxyisophthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.275 | |
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Record name | DIMETHYL 4-HYDROXYISOPHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M57C256V9R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Dimethyl 4-hydroxyisophthalate formed during reactions involving magnesium methoxide and what does this tell us about its reactivity?
A: [] this compound is formed as the major product when dimethyl xanthophanic enol (1) is treated with a large excess (>6:1 molar ratio) of magnesium methoxide. This reaction proceeds through a series of steps involving methoxide-initiated pyran opening, followed by a Claisen condensation on the resulting magnesium chelated intermediate. The high yield of this compound under these conditions suggests that the magnesium chelation plays a crucial role in directing the reaction pathway towards Claisen condensation and away from alternative reactions like aldol condensation, which dominates at lower magnesium methoxide concentrations. This highlights the importance of reaction conditions and the presence of metal ions in influencing product formation.
Q2: Are there other compounds structurally similar to this compound encountered in these reactions? What can their formation tell us about the influence of reaction conditions?
A: [] Yes, several compounds structurally related to this compound are observed in reactions involving dimethyl xanthophanic enol and varying amounts of magnesium methoxide. These include:
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